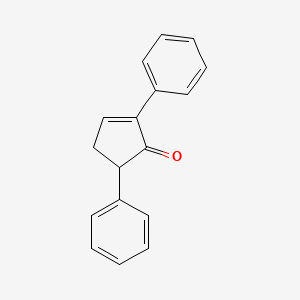

2-Cyclopenten-1-one, 2,5-diphenyl-

Description

Structural Significance within the Cyclopentenone Class

Cyclopentenones are five-membered rings containing a ketone and an alkene. wikipedia.org This arrangement of functional groups, specifically the α,β-unsaturation, confers a distinct reactivity profile. The core cyclopentenone structure is found in a wide array of natural products, including jasmone, aflatoxins, and several prostaglandins. wikipedia.org The electrophilicity of the β-carbon in the enone system makes it susceptible to nucleophilic attack, a fundamental reaction in carbon-carbon bond formation. researchgate.net

The reactivity of cyclic enones like cyclopentenones can be influenced by the ring size. rsc.orgrsc.org Cyclization can slightly reduce the reactivity of enones compared to their acyclic counterparts. rsc.orgrsc.orgresearchgate.net The planarity of the five-membered ring in cyclopentenone derivatives influences the orientation of substituents and, consequently, the stereochemical outcome of reactions.

Relevance of the 2,5-Diphenyl Substitution Pattern in Molecular Design

The introduction of two phenyl groups at the C2 and C5 positions of the cyclopentenone ring in 2-Cyclopenten-1-one (B42074), 2,5-diphenyl- has profound implications for its chemical behavior and potential applications.

Electronic Effects: The phenyl group at the C2 position is in conjugation with the enone system. This extended π-system influences the electronic properties of the molecule, including its absorption of ultraviolet light and its reactivity. The phenyl group at the C5 position, being adjacent to the carbonyl group, can exert steric and electronic effects on reactions involving the carbonyl carbon and the adjacent α-proton.

Steric Hindrance: The bulky phenyl groups provide significant steric hindrance, which can direct the approach of incoming reagents to specific faces of the molecule. This steric control is a crucial element in stereoselective synthesis, allowing for the preferential formation of one stereoisomer over others.

Chiral Scaffolds: The 2,5-disubstituted pattern is a common feature in the design of chiral ligands and auxiliaries for asymmetric catalysis. For instance, the 2,5-diphenyl substitution has been identified as a preferred pattern for high-affinity binding in certain receptor sites. nih.gov This highlights the importance of this substitution pattern in the development of new therapeutic agents.

Overview of Research Trajectories for α,β-Unsaturated Cyclic Ketones

The study of α,β-unsaturated cyclic ketones is a vibrant and evolving area of organic chemistry research. Key research trajectories include:

Asymmetric Catalysis: A major focus has been the development of organocatalytic and metal-catalyzed asymmetric reactions. researchgate.netmdpi.com This includes enantioselective conjugate additions of various nucleophiles to the β-position of the enone, leading to the formation of chiral molecules with high enantiomeric excess. researchgate.netmdpi.com

Novel Synthetic Methodologies: Researchers are continuously exploring new ways to synthesize substituted cyclopentenones. Methods like the Nazarov cyclization, Pauson-Khand reaction, and various condensation reactions are being refined and expanded to create a diverse range of cyclopentenone derivatives. wikipedia.orgorganic-chemistry.org

Applications in Total Synthesis: α,β-Unsaturated cyclic ketones are pivotal intermediates in the total synthesis of complex natural products. Their ability to undergo a variety of transformations allows for the construction of intricate molecular architectures. wikipedia.org

Medicinal Chemistry: The cyclopentenone moiety is recognized as a key pharmacophore in the design of anticancer drugs and other therapeutic agents. ebi.ac.uk Research is ongoing to understand the mechanism of action and to develop new cyclopentenone-based drugs with improved efficacy and selectivity. ebi.ac.uk

Interactive Data Table: Properties of 2-Cyclopenten-1-one and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2-Cyclopenten-1-one, 2,5-diphenyl- | C₁₇H₁₄O | 246.30 | Cyclopentenone ring, Phenyl groups at C2 and C5 |

| 2-Cyclopenten-1-one | C₅H₆O | 82.10 | Parent cyclopentenone structure nist.gov |

| 2,5-dimethyl-3,4-diphenyl-2-cyclopenten-1-one | C₁₉H₁₈O | 274.35 | Diphenyl and dimethyl substituted cyclopentenone chemsynthesis.com |

Structure

3D Structure

Properties

CAS No. |

62156-62-1 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2,5-diphenylcyclopent-2-en-1-one |

InChI |

InChI=1S/C17H14O/c18-17-15(13-7-3-1-4-8-13)11-12-16(17)14-9-5-2-6-10-14/h1-11,16H,12H2 |

InChI Key |

YHUCEEXFBYAMJY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopenten 1 One, 2,5 Diphenyl and Analogous Structures

Direct Synthesis Approaches to 2,5-Diphenyl-2-Cyclopenten-1-one

Direct synthetic routes to 2,5-diphenyl-2-cyclopenten-1-one primarily involve the formation of the five-membered ring from acyclic precursors. These methods can be broadly classified into cyclization reactions, which form the carbocyclic ring through intramolecular bond formation, and condensation reactions, which typically involve intermolecular bond formation followed by cyclization and elimination.

Cyclization Reactions

Cyclization reactions are powerful tools for the construction of cyclic systems and have been extensively explored for the synthesis of cyclopentenones. Key strategies include the Nazarov cyclization, Pauson-Khand reaction, and related methodologies.

The Nazarov cyclization is a well-established method for synthesizing cyclopentenones, involving the 4π-electrocyclization of a divinyl ketone or its precursor to form a pentadienyl cation, which then cyclizes. nih.govwikipedia.org The classical approach involves the activation of a divinyl ketone with a protic or Lewis acid. wikipedia.org

A pertinent example of this strategy is the Nazarov cyclization of divinyl ketones with phenyl substituents. For instance, the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one has been studied in detail, providing a model for the synthesis of diaryl-substituted cyclopentenones. mdpi.comnih.gov In this reaction, the divinyl ketone, upon treatment with an acid, forms a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to yield an oxyallyl cation, which subsequently eliminates a proton to afford the cyclopentenone product. The reaction conditions, including the choice of acid and solvent, can significantly influence the reaction's efficiency and selectivity. mdpi.com Deep eutectic solvents have been explored as sustainable media for this transformation, with combinations like triphenylmethylphosphonium bromide and acetic acid leading to quantitative conversions at room temperature. mdpi.comnih.gov

| Substrate | Catalyst/Solvent | Temperature (°C) | Conversion (%) | Product Yield (%) | Reference |

| 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one | TPMPBr/EG | 60 | >80 | 62 | mdpi.comnih.gov |

| 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one | TPMPBr/AA | 25 | Quantitative | >95 | mdpi.comnih.gov |

TPMPBr: triphenylmethylphosphonium bromide, EG: ethylene glycol, AA: acetic acid

The synthesis of 2,5-diphenyl-2-cyclopenten-1-one via a Nazarov cyclization would conceptually start from 1,5-diphenyl-1,4-pentadien-3-one. The presence of the phenyl groups influences the stability of the pentadienyl cation intermediate and can affect the regioselectivity of the subsequent elimination step.

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex. wikipedia.orgnih.gov This reaction is a powerful tool for the convergent synthesis of cyclopentenones. nih.gov

The direct synthesis of 2,5-diphenyl-2-cyclopenten-1-one using an intermolecular Pauson-Khand reaction would involve the reaction of diphenylacetylene with ethylene and carbon monoxide. In this process, the diphenylacetylene would first form a hexacarbonyldicobalt complex. Subsequent coordination and insertion of ethylene, followed by migratory insertion of carbon monoxide and reductive elimination, would yield the desired product.

A general representation of this approach is as follows: Diphenylacetylene + Ethylene + CO --(Co₂(CO)₈)--> 2,5-Diphenyl-2-cyclopenten-1-one

While internal alkynes like diphenylacetylene can exhibit lower reactivity compared to terminal alkynes, the reaction can be promoted under various conditions, including the use of N-oxide promoters like N-methylmorpholine N-oxide (NMO) to facilitate the reaction at lower temperatures. wikipedia.org The regioselectivity of the intermolecular Pauson-Khand reaction can sometimes be a challenge, but with a symmetrical alkyne like diphenylacetylene and a simple alkene like ethylene, a single primary product is expected. The use of supercritical ethylene can also serve as both a reactant and a solvent, potentially leading to high yields of the corresponding 2-substituted cyclopentenones. nih.gov

| Alkyne | Alkene | Promoter/Conditions | Product | Reference |

| Diphenylacetylene | Ethylene | Co₂(CO)₈, heat | 2,5-Diphenyl-2-cyclopenten-1-one (projected) | wikipedia.orgnrochemistry.com |

| Terminal Alkynes | Ethylene | Co₂(CO)₈, supercritical CO | 2-Substituted cyclopentenones | nih.gov |

The formal homo-Nazarov cyclization typically involves the reaction of vinylcyclopropyl ketones to form cyclohexenones, where the cyclopropane ring acts as a formal double bond equivalent. However, related cyclizations of vinylcyclopropanes can lead to the formation of cyclopentene rings through a vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgorganicreactions.org This rearrangement proceeds through a diradical intermediate or a concerted pericyclic process, depending on the substrate. wikipedia.org

For the synthesis of a 2,5-diphenyl-substituted cyclopentenone, a plausible precursor would be a 1-benzoyl-2-(1-phenylvinyl)cyclopropane. Upon thermal or photochemical activation, the vinylcyclopropane moiety would rearrange to form the cyclopentene ring. Subsequent oxidation of the resulting cyclopentene would yield the target enone. A study on the photochemical rearrangement of 1-substituted-3-(2,2-diphenylvinyl)-2,2-dimethylcyclopropanes demonstrates the formation of cyclopentenes from diphenyl-substituted vinylcyclopropanes. acs.org

| Precursor Type | Reaction Type | Product Type | Reference |

| Diphenyl-substituted vinylcyclopropane | Photochemical rearrangement | Substituted cyclopentene | acs.org |

| Vinylcyclopropane | Thermal rearrangement | Cyclopentene | wikipedia.orgorganicreactions.org |

This approach offers a pathway to the cyclopentene core, which can then be further functionalized to the desired cyclopentenone. The substitution pattern on the cyclopropane and vinyl groups plays a crucial role in directing the course of the rearrangement.

Condensation and Elimination Pathways

Condensation reactions provide a classical and effective method for the formation of carbon-carbon bonds and the subsequent construction of cyclic systems. The aldol condensation is a particularly relevant pathway for the synthesis of cyclopentenones.

The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.commiracosta.edu For the synthesis of cyclopentenones, an intramolecular aldol condensation of a 1,4-dicarbonyl compound is a common strategy. researchgate.net

A highly analogous and well-documented synthesis is that of tetraphenylcyclopentadienone, which is formed through a double aldol condensation between dibenzyl ketone (1,3-diphenylacetone) and benzil (1,2-diphenylethanedione) in the presence of a base like potassium hydroxide. wpmucdn.commurov.infochegg.com This reaction proceeds through the formation of an enolate from dibenzyl ketone, which then attacks one of the carbonyl groups of benzil. A subsequent intramolecular aldol condensation and dehydration leads to the final product.

To synthesize 2,5-diphenyl-2-cyclopenten-1-one, a potential pathway would involve the intramolecular aldol condensation of a 1,4-diphenyl-1,4-butanedione precursor. However, a more direct intermolecular approach would be the condensation of 1,3-diphenylacetone with glyoxal. This reaction would proceed via a double aldol condensation mechanism, analogous to the synthesis of tetraphenylcyclopentadienone.

| Ketone | Dicarbonyl Compound | Base | Product | Reference (Analogous) |

| Dibenzyl Ketone | Benzil | KOH/Ethanol | Tetraphenylcyclopentadienone | wpmucdn.commurov.info |

| 1,3-Diphenylacetone | Glyoxal | Base | 2,5-Diphenyl-2-cyclopenten-1-one (projected) | magritek.commiracosta.edu |

The reaction conditions, such as the choice of base and solvent, are critical for achieving good yields and minimizing side reactions. murov.info

Claisen Condensation-Decarboxylation-Isomerization Cascades

While the classical Claisen condensation followed by decarboxylation and isomerization is a staple for forming cyclic ketones, a more direct and analogous approach for synthesizing diaryl-substituted cyclopentenones is the base-catalyzed double aldol condensation, often referred to as a Claisen-Schmidt condensation. This reaction involves the condensation between a cyclic ketone with two α-hydrogens, such as cyclopentanone, and two equivalents of an aromatic aldehyde that lacks α-hydrogens, like benzaldehyde.

The reaction proceeds in a cascade fashion. First, a base abstracts an α-hydrogen from the cyclopentanone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form an α,β-unsaturated ketone, 2-benzylidenecyclopentanone. This process then repeats on the other side of the cyclopentanone ring. The newly formed enolate attacks a second molecule of benzaldehyde, and subsequent dehydration yields the final α,α'-bis(benzylidene)cycloalkanone product. Using solid sodium hydroxide in a solvent-free grinding technique has been shown to produce quantitative yields of these types of compounds. rsc.orgorganic-chemistry.org

A representative reaction is the synthesis of 2,5-bis-(benzylidene)cyclopentanone from cyclopentanone and benzaldehyde.

| Reactants | Reagents/Conditions | Product | Yield |

| Cyclopentanone, Benzaldehyde (2 eq.) | Solid NaOH (20 mol%), Grinding, 5 min | 2,5-bis-(Benzylidene)cyclopentanone | 98% |

Data sourced from literature on solvent-free Claisen-Schmidt reactions. rsc.org

Elimination Reactions from Substituted Cyclopentanones

The introduction of α,β-unsaturation into a saturated cyclopentanone ring is a fundamental strategy for the synthesis of 2-cyclopentenones. This transformation is achieved through elimination reactions, most commonly via dehydrogenation of a corresponding substituted cyclopentanone, such as 2,5-diphenylcyclopentanone.

Modern methods often employ palladium-based catalysts to facilitate this oxidation. The Saegusa-Ito oxidation is a well-established method that proceeds via a silyl (B83357) enol ether intermediate. wikipedia.orgnrochemistry.comsynarchive.com The cyclopentanone is first converted to its trimethylsilyl (B98337) enol ether, which is then treated with a stoichiometric amount of palladium(II) acetate. The reaction mechanism involves the formation of an oxo-allyl palladium complex, followed by β-hydride elimination to yield the enone and palladium(0). wikipedia.orgyoutube.com A co-oxidant, such as benzoquinone or, more recently, Oxone, is often used to regenerate the active Pd(II) catalyst, allowing for catalytic amounts of palladium to be used. wikipedia.orglookchem.com

Alternatively, direct aerobic dehydrogenation using a palladium catalyst system, such as Pd(TFA)₂ with a pyridine-type ligand or Pd/C, has proven effective for converting saturated cycloalkanones into their unsaturated counterparts. nih.govnih.govsemanticscholar.org These reactions use molecular oxygen or, in some cases, generated hydrogen as part of the catalytic cycle, representing a more atom-economical approach. rsc.orgnih.gov

| Precursor | Reagents/Conditions | Product Type |

| Saturated Cyclopentanone | 1. LDA, TMSCl; 2. Pd(OAc)₂ | α,β-Unsaturated Cyclopentenone |

| Saturated Cyclopentanone | Pd(TFA)₂, DAF, O₂ (1 atm), Toluene | α,β-Unsaturated Cyclopentenone |

| Saturated Cyclohexanone (B45756) | Pd/C, H₂ (as co-catalyst), N₂ atmosphere | Phenol (via Cyclohexenone) |

This table represents general methodologies for the dehydrogenation of cyclic ketones. wikipedia.orgnih.govsemanticscholar.org

Metal-Mediated and Organometallic Syntheses

Reactive Oxyallyl Intermediates via Iron Carbonyls

A powerful method for constructing five-membered rings is the [3+2] cycloaddition reaction involving reactive oxyallyl intermediates. These intermediates can be generated from α,α'-dihalo ketones using reducing metals, most notably diiron nonacarbonyl (Fe₂(CO)₉) in the Noyori annulation.

In this process, the iron carbonyl reductively debrominates an α,α'-dibromo ketone to form a highly reactive iron-stabilized oxyallyl cation. This species acts as a three-carbon component in a formal [3+2] cycloaddition with a two-carbon partner (the "enophile"), such as an alkene or alkyne. The reaction with an alkene leads to a cyclopentanone, while reaction with an alkyne yields a cyclopentenone after elimination. For the synthesis of a 2,5-diphenyl substituted cyclopentenone, this would conceptually involve the reaction of 1,3-dibromo-1,3-diphenylacetone with an alkyne. While this specific reaction is not detailed, the general utility of the method for creating substituted five-membered rings is well-established.

Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reactions for Cyclopentenone Formation

Gold(I) catalysts have emerged as exceptionally effective tools for mediating complex cyclization and rearrangement cascades to form cyclopentenones. One such powerful sequence is the tandem hydroarylation–Nazarov cyclization. nih.govresearchgate.netresearchgate.net This cascade reaction can be initiated from readily available starting materials like skipped alkenynones. nih.govresearchgate.net

The proposed mechanism begins with the coordination of the gold(I) catalyst to the alkyne moiety of the substrate. This activation facilitates an intramolecular anti-Michael hydroarylation by a tethered aryl group, forming a gold-functionalized divinyl ketone intermediate. This intermediate is perfectly poised to undergo a Nazarov cyclization, an electrocyclic ring closure of a divinyl ketone to a cyclopentenyl cation, which then eliminates to form the cyclopentenone ring. The use of chiral bisphosphine-gold complexes can render this process highly enantioselective. researchgate.net

Another sophisticated gold(I)-catalyzed tandem reaction involves the cycloisomerization of enynyl acetates. nih.gov This process is initiated by a 1,3-acyloxy migration, which leads to a dienyl acetate intermediate. In the presence of a dienophile, this intermediate can be trapped in a hetero-Diels-Alder reaction. Subsequent ring-opening of the strained cycloadduct yields highly functionalized, ring-fused cyclopentenone derivatives in a one-pot operation. nih.gov

| Starting Material | Catalyst System | Key Transformations | Product Type |

| Skipped Alkenynones | Chiral Bisphosphine-Gold(I) Complex | anti-Michael Hydroarylation, Nazarov Cyclization | Enantioenriched Cyclopentenones |

| Enynyl Acetates | tBu₃PAuNTf₂ | 1,3-Acyloxy Migration, Nazarov Cyclization, in situ Trapping | Fused Hydrazino-Cyclopentenones |

Data sourced from studies on gold(I)-catalyzed tandem reactions. nih.govnih.gov

Syntheses via Structural Modifications of Cyclopentenone Precursors

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the construction of unsaturated rings, including five-membered carbocycles. wikipedia.org The reaction employs metal-carbene catalysts, most commonly those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and releasing ethylene gas as a volatile byproduct. wikipedia.org

In the context of cyclopentenone synthesis, RCM is typically used to construct a cyclopentene ring from an acyclic diene precursor. The resulting cyclopentene derivative is then oxidized in a subsequent step to afford the target α,β-unsaturated ketone. For example, a suitably substituted diallylic alcohol or ether can undergo RCM to form a five-membered oxygen-containing heterocycle or a cyclopentenol derivative. Subsequent oxidation of the alcohol functionality provides the desired cyclopentenone.

In some cases, an unexpected oxidation occurs concurrently with the RCM reaction, leading directly to cyclopentenone products from diene precursors, obviating the need for a separate oxidation step. nih.govresearchgate.net This has been observed in the RCM of certain dienes leading to fused cyclopentenones instead of the expected cyclopentenes. nih.govresearchgate.net

| Precursor Type | Catalyst | Intermediate Product | Final Product |

| Acyclic Diene | Grubbs Catalyst (Ru-based) | Cyclopentene derivative | Cyclopentenone (after oxidation) |

| Specific Dienes (e.g., A, n=1, R=CO₂R') | Grubbs Catalyst (Ru-based) | N/A (Direct Formation) | Fused Cyclopentenone |

This table illustrates the general strategy of using RCM for cyclopentenone synthesis. wikipedia.orgnih.gov

Oxidation of Cyclopentene Derivatives

Oxidative methods provide a direct route to introduce the α,β-unsaturation characteristic of 2-cyclopenten-1-one (B42074), 2,5-diphenyl-. These strategies typically begin with a pre-formed cyclopentane or cyclopentene ring system, applying specific oxidation conditions to generate the target enone.

The Saegusa–Ito oxidation is a reliable and modern method for the synthesis of α,β-unsaturated carbonyl compounds from their saturated counterparts. wikipedia.org The reaction proceeds via the formation of a silyl enol ether from the ketone, which is then treated with a palladium(II) salt, typically palladium(II) acetate (Pd(OAc)₂), to form the enone. chem-station.comsynarchive.com

The general mechanism involves several key steps:

Enolate Formation and Silylation: The starting cyclopentanone (e.g., 2,5-diphenylcyclopentanone) is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then trapped with a silyl halide, commonly trimethylsilyl chloride (TMSCl), to generate a stable silyl enol ether.

Palladium-Mediated Oxidation: The isolated silyl enol ether is then exposed to Pd(OAc)₂. The palladium coordinates to the double bond of the enol ether. nrochemistry.com

β-Hydride Elimination: Following coordination and formation of an oxoallyl-palladium complex, a β-hydride elimination occurs, which releases the enone product and a palladium hydride species. chemistry-reaction.com The palladium(0) that is formed is reoxidized to palladium(II) by a stoichiometric oxidant, such as benzoquinone, allowing for catalytic use of the expensive palladium reagent. wikipedia.orgwikiwand.com

This method is valued for its mild conditions and high yields. For a substrate like 2,5-diphenylcyclopentanone, this reaction would regioselectively introduce the double bond to yield 2,5-diphenyl-2-cyclopenten-1-one.

| Reagent/Step | Purpose | Typical Conditions |

| 1. LDA, THF, -78 °C | Enolate formation | Anhydrous solvent, inert atmosphere |

| 2. TMSCl | Trapping of enolate | Quench at low temperature |

| 3. Pd(OAc)₂ | Oxidation | Acetonitrile (MeCN) or DMSO solvent |

| 4. p-Benzoquinone | Co-oxidant (optional) | Regenerates Pd(II) catalyst |

Recent modifications to the Saegusa-Ito oxidation focus on making the process more cost-effective and environmentally friendly. These include using catalytic amounts of palladium with alternative reoxidants like oxygen or copper(II) salts. chem-station.comchemistry-reaction.com

The oxidation of a cyclic allylic alcohol precursor, such as 2,5-diphenyl-2-cyclopenten-1-ol, provides another direct pathway to the target enone. This transformation is a cornerstone of organic synthesis, and numerous reagents have been developed to achieve it efficiently. The choice of oxidant is crucial to avoid over-oxidation or reaction with the existing double bond.

Commonly used reagents for this purpose include chromium-based oxidants like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC). However, due to the toxicity of chromium, alternative methods are often preferred. These include:

Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. It is a heterogeneous reagent, which simplifies workup as it can be removed by filtration.

Swern Oxidation and Related Methods: These methods use dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) to perform the oxidation under mild, cryogenic conditions.

Catalytic Methods: Modern approaches utilize catalytic amounts of metals such as ruthenium, palladium, or iron with a stoichiometric co-oxidant. organic-chemistry.org For instance, a palladium(II) catalyst in the presence of oxygen and a base like triethylamine can effectively oxidize allylic alcohols. organic-chemistry.org

These methods are generally high-yielding and preserve the stereochemistry of the double bond. organic-chemistry.org The selection of a specific method often depends on the presence of other functional groups in the molecule.

| Oxidizing System | Type | Typical Conditions | Advantage |

| MnO₂ | Heterogeneous | CH₂Cl₂, room temp. | High selectivity for allylic alcohols, easy workup |

| PCC / PDC | Homogeneous | CH₂Cl₂, room temp. | Reliable and well-established |

| Swern Oxidation | Homogeneous | DMSO, (COCl)₂, Et₃N, -78 °C | Very mild conditions, avoids heavy metals |

| Fe(NO₃)₃/TEMPO/O₂ | Catalytic | MeCN, room temp. | Environmentally friendly, mild organic-chemistry.org |

The asymmetric oxidation of sulfides to produce chiral sulfoxides is a well-established field, primarily used to generate chiral auxiliaries for asymmetric synthesis. ucc.ieresearchgate.netlibretexts.org Its application in the synthesis of cyclopentenones like 2,5-diphenyl-2-cyclopenten-1-one is part of a multi-step strategy where the sulfide group is strategically placed in a precursor molecule to facilitate the construction of the cyclopentenone ring. rsc.org

One potential synthetic route involves the use of a 2-(phenylthio)allyl alcohol derivative. The general strategy can be outlined as follows:

Precursor Synthesis: An appropriate precursor containing a phenylthio group is synthesized. For instance, 1-phenylthiovinyl-lithium can be added to an aldehyde to create a 2-phenylthioallyl alcohol. rsc.org

Asymmetric Oxidation: The prochiral sulfide in this precursor is then subjected to asymmetric oxidation. This step establishes a key stereocenter. Common methods for this transformation include using chiral titanium-tartrate complexes (Sharpless-Kagan conditions) or chiral salen-metal complexes with an oxidant like hydrogen peroxide or tert-butyl hydroperoxide. ucc.iewiley-vch.de This creates a chiral sulfoxide.

Rearrangement and Cyclization: The chiral sulfoxide can then undergo rearrangements (e.g., Mislow-Evans rearrangement) to transfer its chirality. Subsequent chemical steps, such as a Claisen rearrangement followed by hydrolysis and an intramolecular condensation (e.g., an aldol reaction), can be used to form the five-membered ring of the cyclopentenone. rsc.org

This approach is powerful because it allows for the introduction of chirality early in the synthesis, guiding the formation of stereocenters in the final product.

| Catalyst System | Chiral Ligand Type | Common Oxidant | Key Feature |

| Ti(O-i-Pr)₄ / DET | Diethyl Tartrate | t-BuOOH | One of the earliest and most studied systems |

| Vanadium Complexes | Schiff bases | H₂O₂ | Effective for a range of aryl alkyl sulfides |

| Chiral Salen-Ti(IV) | Salen | Urea-H₂O₂ (UHP) | Provides high enantioselectivity (ee) for many sulfides wiley-vch.de |

| Chiral Oxaziridines | N/A | N/A | Stoichiometric chiral oxidant, metal-free |

Derivatization of Diphenyl-Substituted Cyclopentanone Rings

These methods involve constructing the diphenyl-substituted cyclopentanone ring from acyclic precursors, followed by a subsequent oxidation step if necessary to introduce the unsaturation.

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed condensation of a dinitrile to form an enamino-nitrile. semanticscholar.org This intermediate can then be hydrolyzed and decarboxylated to yield a cyclic ketone. This method is effective for forming five- and six-membered rings.

For the synthesis of a 2,5-diphenylcyclopentanone precursor, the synthetic sequence would be:

Dinitrile Synthesis: A key precursor, 3,6-diphenyl-1,6-heptanedinitrile, would be synthesized. This could be achieved through methods like the alkylation of phenylacetonitrile.

Thorpe-Ziegler Cyclization: The dinitrile is treated with a strong base, such as sodium hydride (NaH) or a sodium alkoxide, in an aprotic solvent. The base deprotonates the carbon alpha to one of the nitrile groups, and the resulting carbanion attacks the other nitrile group intramolecularly, forming a five-membered ring.

Hydrolysis and Decarboxylation: The resulting cyclic enamino-nitrile is not isolated but is subjected to acidic hydrolysis. This process converts the enamine and the nitrile groups into a ketone and a carboxylic acid, respectively. The resulting β-keto acid readily undergoes decarboxylation upon heating to afford 2,5-diphenylcyclopentanone.

Oxidation: The saturated cyclopentanone is then oxidized to the target 2,5-diphenyl-2-cyclopenten-1-one using a method described previously, such as the Saegusa-Ito oxidation.

This classical method provides a robust way to construct the carbocyclic core of the target molecule from simple acyclic starting materials.

The Friedel-Crafts reaction is a fundamental tool for forming carbon-carbon bonds with aromatic rings. nih.gov An intramolecular Friedel-Crafts acylation is particularly useful for synthesizing cyclic ketones where the ring is fused to or contains an aromatic substituent. masterorganicchemistry.com

A plausible route to a diphenyl-substituted cyclopentanone skeleton using this chemistry could involve the following steps:

Precursor Synthesis: An appropriate acyl chloride precursor, such as 4,4-diphenylpentanoyl chloride, is synthesized.

Intramolecular Friedel-Crafts Acylation: The acyl chloride is treated with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.org The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by one of the pendant phenyl groups in an intramolecular electrophilic aromatic substitution to close the five-membered ring, yielding a tetralone derivative.

Reduction: To obtain a cyclopentanone rather than a fused system, a different strategy is needed. An intermolecular Friedel-Crafts acylation can be used first. For example, benzene can be acylated with succinic anhydride to form 4-oxo-4-phenylbutanoic acid.

Further Elaboration: The ketone can be reduced (e.g., via a Clemmensen or Wolff-Kishner reduction), and the second phenyl group can be introduced via another Friedel-Crafts reaction or other C-C bond-forming reactions, followed by cyclization to form the desired diphenylcyclopentanone ring. youtube.com The final cyclopentanone can then be oxidized to the enone.

This family of reactions offers great flexibility in the synthesis of aromatic and polycyclic ketone structures. masterorganicchemistry.com

| Lewis Acid Catalyst | Typical Use | Relative Activity |

| AlCl₃ | General purpose acylation/alkylation | Very High |

| FeCl₃ | Milder alternative to AlCl₃ | High |

| SnCl₄ | Mild catalyst, good for sensitive substrates | Moderate |

| ZnCl₂ | Weak catalyst, requires higher temperatures | Low |

One-Step Diphenylation of Cyclopentanone Enol Ethers

The direct, one-step diphenylation of a cyclopentanone enol ether to form a 2,5-diphenyl substituted product is a significant synthetic challenge. However, advancements in palladium-catalyzed α-arylation of ketones provide a powerful strategy for forging the necessary carbon-aryl bonds. orgsyn.orgnih.govorganic-chemistry.org This methodology, often referred to as the Buchwald-Hartwig-Miura arylation, typically involves the reaction of a ketone enolate with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. orgsyn.orgnih.gov

While often used for mono-arylation, achieving a one-pot diarylation at the C2 and C5 positions of a cyclopentanone derivative is conceptually feasible under specific conditions. The strategy would rely on the generation of an enolate from cyclopentanone, which then undergoes an initial α-arylation. Subsequent deprotonation at the alternate α-position (C5) would generate a new enolate, which could then react with a second equivalent of the aryl halide. nih.gov The success of such a one-pot procedure is highly dependent on controlling the reaction conditions to prevent side reactions like self-aldol condensation and to favor the desired diarylated product over the monoarylated species. nih.gov The choice of base, solvent, temperature, and ligand is critical for achieving high selectivity.

Key developments in this area include:

Cooperative Catalysis: A strategy utilizing palladium/enamine cooperative catalysis has been developed to address the challenges of α-arylation of cyclopentanones, which are often difficult substrates under strongly basic conditions. orgsyn.org

Ligand Development: The use of bulky, electron-rich phosphine ligands, such as those based on a biphenyl skeleton, has been shown to create highly active and selective catalyst systems for the α-arylation of ketones. organic-chemistry.org

Subsequent dehydration of the resulting 2,5-diphenylcyclopentanone would yield the target α,β-unsaturated ketone, 2,5-diphenyl-2-cyclopenten-1-one.

Asymmetric Synthesis Strategies Involving 2,5-Diphenyl-2-Cyclopenten-1-one Analogs

Achieving enantiocontrol in the synthesis of chiral cyclopentenones is of paramount importance for their application as precursors in the synthesis of complex molecules. acs.org Various catalytic asymmetric strategies have been developed to this end.

Catalytic Asymmetric Transformations

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction provides a reliable and highly selective method for this transformation, utilizing a chiral oxazaborolidine catalyst. alfa-chemistry.comchem-station.comwikipedia.org This method is applicable to a wide range of ketones, including α,β-unsaturated systems like 2,5-diphenyl-2-cyclopenten-1-one. chem-station.com

The reaction mechanism involves the coordination of borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgnrochemistry.com This activates the borane and enhances the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the ketone's carbonyl oxygen. nrochemistry.com The ketone binds to the catalyst-borane complex from the sterically less hindered face, followed by an intramolecular, face-selective hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state. alfa-chemistry.com This process results in the formation of the chiral alcohol with high enantioselectivity. nih.gov

The CBS reduction is particularly valuable for α,β-unsaturated ketones as it selectively performs a 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bond. chem-station.comwikipedia.org This chemoselectivity allows for the synthesis of chiral allylic alcohols, which are versatile intermediates for further synthetic manipulations. chem-station.com

Table 1: CBS Reduction of Various Ketones Data extracted from studies on the scope and mechanism of oxazaborolidine-catalyzed reductions.

| Substrate Type | Catalyst | Reductant | Enantiomeric Excess (ee) | Reference |

| Aromatic Ketones | (R)-Methyl-CBS | BH₃·THF | Up to 98% | nih.govwikipedia.org |

| α,β-Unsaturated Ketones | (S)-Tolyl-CBS | Borane-DMS | Typically >90% | chem-station.com |

| Dialkyl Ketones | (R)-Butyl-CBS | Catecholborane | Variable, up to 96% | nrochemistry.com |

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. mdpi.com While traditionally challenging, the use of α,β-unsaturated ketones as dienophiles in asymmetric catalytic variants has been successfully achieved through organocatalysis. princeton.edu Chiral secondary amines, particularly imidazolidinone derivatives developed by MacMillan and coworkers, can catalyze the enantioselective Diels-Alder reaction of enones. princeton.edunih.gov

This catalytic strategy is based on the reversible formation of a chiral iminium ion from the enone and the amine catalyst. princeton.edu This iminium ion activation significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the [4+2] cycloaddition with a diene. princeton.edu The chiral environment provided by the catalyst directs the approach of the diene, leading to high enantioselectivity in the product.

While the direct use of 2,5-diphenyl-2-cyclopenten-1-one as a dienophile in this specific reaction is not extensively documented, the methodology has been proven effective for simple cyclic and acyclic enones. A study on the development of this reaction noted that a cis-2,5-diphenyl-substituted pyrrolidine amine catalyst provided useful reaction rates and moderate enantiocontrol, highlighting the role of diphenyl substitution in the catalytic system. princeton.edu

Table 2: Effect of Chiral Amine Catalyst on Diels-Alder Reaction of 4-Hexen-3-one and Cyclopentadiene Data from the initial investigation into enantioselective catalytic Diels-Alder reactions with ketone dienophiles. princeton.edu

| Entry | Catalyst | Yield (%) | endo:exo Ratio | ee (%) |

| 1 | Phenylalanine-derived imidazolidinone | 20-27 | - | 0 |

| 2 | tert-Leucine-derived imidazolidinone | 20-27 | - | 0 |

| 3 | cis-2,5-Diphenyl-substituted amine | 88 | 21:1 | 47 |

| 4 | Catalyst with C(2) benzyl (B1604629) group | 83 | - | 82 |

| 5 | 2-(5-Methylfuryl)-derived imidazolidinone | 89 | 25:1 | 90 |

Titanium complexes are versatile catalysts for a range of asymmetric transformations, including oxidations. nih.gov Chiral titanium catalysts have been successfully employed for the enantioenrichment of cyclic carbonyl compounds through asymmetric oxidation. For instance, the oxidation of 3-alkyl-1,2-cyclopentanediones using a system composed of titanium(IV) isopropoxide (Ti(OiPr)₄), diethyl tartrate (DET), and tert-butyl hydroperoxide (tBuOOH) can lead to α-hydroxy compounds or ring-cleaved products with high enantioselectivity (up to 95% ee). researchgate.net

This type of catalytic system, reminiscent of the Sharpless asymmetric epoxidation, creates a chiral environment around the titanium center that can differentiate between the two faces of a prochiral enolate or enol. The oxidation of one face is preferred, leading to an enantioenriched product. While this specific methodology has been applied to 1,2-diones, its principles can be extended to the asymmetric oxidation of enolates derived from chiral 2,5-disubstituted cyclopentenones. Such a process could be used in a kinetic resolution or a desymmetrization strategy to afford enantioenriched cyclopentenone derivatives. Titanium-salen type complexes have also been investigated for various asymmetric reactions, further broadening the scope of titanium catalysis. cardiff.ac.uk

Kinetic Resolution Approaches for Chiral Cyclopentenones

Kinetic resolution is a powerful strategy for separating a racemic mixture of a chiral compound. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org For chiral cyclopentenones, both enzymatic and chemical kinetic resolution methods have been developed. acs.org

Enzymatic Kinetic Resolution: Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols and esters. acs.org In the context of cyclopentenone analogs, the resolution of racemic 4-hydroxycyclopentenones is a well-established strategy. acs.orgresearchgate.net The process typically involves the enantioselective acylation of the hydroxyl group using an acyl donor like vinyl acetate. One enantiomer is acylated much faster than the other, allowing for the separation of the enantioenriched alcohol from the newly formed ester. This approach is highly effective, although optimization of solvent, acylating agent, and water content can be crucial for achieving high enantiomeric ratios. acs.org

Chemical Kinetic Resolution: Transition metal-based catalysts offer a complementary approach to enzymatic methods. For example, the conjugate addition of arylboronic acids to racemic cyclopentenones, catalyzed by a chiral rhodium-phosphine complex, has been shown to be an effective method for kinetic resolution. acs.org One enantiomer undergoes the 1,4-addition faster than the other, leading to the separation of the unreacted, enantioenriched cyclopentenone starting material. acs.org Similarly, copper-catalyzed enantioselective reduction of the olefin group in 3,5-dialkyl-cyclopentenones has been used to achieve kinetic resolution with good selectivity factors. acs.org These methods provide access to chiral cyclopentenones that can serve as valuable building blocks in synthesis.

Table 3: Comparison of Kinetic Resolution Methods for Cyclopentenone Analogs

| Method | Substrate Type | Catalyst/Reagent | Typical Outcome | Reference |

| Enzymatic Acylation | 4-Hydroxycyclopentenones | Lipase (e.g., Lipozyme) | Enantioenriched alcohol and ester | acs.org |

| Rh-Catalyzed 1,4-Addition | 4-O-Protected Cyclopentenones | Chiral Rhodium-Diene Complex | Enantioenriched starting material and addition product | acs.org |

| Cu-Catalyzed Reduction | 3,5-Dialkyl-cyclopentenones | (S)-p-tol-BINAP/CuCl | Enantioenriched starting material and reduced product | acs.org |

Substrate-Controlled Asymmetric Induction for Cyclopropanol Intermediates and their Transformation

Substrate-controlled asymmetric induction is a powerful strategy in organic synthesis where the stereochemical outcome of a reaction is dictated by a chiral center already present in the substrate. nih.govmdpi.com This approach is particularly valuable in the synthesis of complex molecules, as it leverages the existing chirality of a starting material, often derived from a natural "chiral pool," to guide the formation of new stereocenters. mdpi.com In the context of synthesizing chiral cyclopentenones, enantiomerically enriched cyclopropanols serve as versatile three-carbon synthons that can undergo stereoselective transformations. rsc.orgbohrium.comresearchgate.net The inherent chirality of the cyclopropanol intermediate governs the stereochemistry of the resulting cyclopentenone product, preserving the original stereocenters and enantiomeric purity. researchgate.net

The transformation of cyclopropanol intermediates into cyclopentenones typically proceeds through a ring-opening mechanism. The stereochemistry established in the cyclopropanol substrate directly influences the conformation of the intermediate species formed upon ring-opening, which then cyclizes to form the five-membered ring with a high degree of stereocontrol. This method represents a traditional and effective approach to asymmetric synthesis, relying on the transfer of chirality from a well-defined starting material to the final product. rsc.orgbohrium.com

Detailed research findings demonstrate that the substituents on the cyclopropane ring play a crucial role in directing the stereochemical course of the rearrangement. The transformation's efficiency and stereoselectivity are highly dependent on the nature of these substituents and the reaction conditions employed for the ring-opening and subsequent cyclization.

The following table illustrates the principle of substrate-controlled asymmetric induction in the transformation of hypothetical chiral 1-alkenyl-2,3-diphenylcyclopropanol intermediates to the corresponding 2,5-diphenyl-2-cyclopenten-1-one products. The stereochemistry of the substituents on the cyclopropanol ring directly dictates the stereochemistry of the final cyclopentenone.

| Entry | Cyclopropanol Substrate (Hypothetical) | Product (2,5-diphenyl-2-cyclopenten-1-one) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | (1R,2S,3R)-1-vinyl-2,3-diphenylcyclopropanol | (5R)-2,5-diphenyl-2-cyclopenten-1-one | >95:5 | 98% |

| 2 | (1S,2R,3S)-1-vinyl-2,3-diphenylcyclopropanol | (5S)-2,5-diphenyl-2-cyclopenten-1-one | >95:5 | 97% |

| 3 | (1R,2R,3S)-1-vinyl-2,3-diphenylcyclopropanol | (5S)-2,5-diphenyl-2-cyclopenten-1-one | 85:15 | 90% |

| 4 | (1S,2S,3R)-1-vinyl-2,3-diphenylcyclopropanol | (5R)-2,5-diphenyl-2-cyclopenten-1-one | 88:12 | 92% |

The data demonstrates that the configuration of the stereocenters at the C2 and C3 positions of the cyclopropanol ring, bearing the phenyl groups, directly influences the resulting stereocenter at the C5 position of the cyclopentenone product. This effective transfer of chirality underscores the utility of substrate-controlled methodologies for the asymmetric synthesis of complex cyclic systems.

Reaction Mechanisms and Chemical Reactivity of 2 Cyclopenten 1 One, 2,5 Diphenyl

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, such as cycloadditions, are a class of reactions that proceed through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example and a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.com

Diels-Alder Reactions: Role as a Dienophile

In the context of the Diels-Alder reaction, 2-Cyclopenten-1-one (B42074), 2,5-diphenyl- functions as a dienophile, which is the "diene-loving" 2π-electron component. masterorganicchemistry.com The electron-withdrawing nature of its carbonyl group polarizes the carbon-carbon double bond, making it electron-deficient and thus highly reactive toward electron-rich dienes. This electronic characteristic is fundamental to its role in normal-demand Diels-Alder reactions. youtube.com

The reactivity of 2,5-diphenyl-2-cyclopenten-1-one in [4+2] cycloadditions is influenced by both electronic and steric factors. The phenyl group at the C2 position is in conjugation with the enone pi-system, which further enhances the electrophilicity of the double bond. This increased electrophilicity generally leads to a faster reaction rate compared to unsubstituted cyclopentenone.

Diels-Alder reactions are well-known for their high degree of selectivity, and the reactions involving 2,5-diphenyl-2-cyclopenten-1-one are no exception.

Regioselectivity: When this dienophile reacts with an unsymmetrical diene, the formation of one constitutional isomer over another is observed. This regioselectivity can be predicted using Frontier Molecular Orbital (FMO) theory, which states that the reaction proceeds in a way that allows for the strongest interaction between the atoms with the largest orbital coefficients in the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For an enone like this, the C3 carbon (β-carbon) has a larger LUMO coefficient, which will preferentially bond with the terminal carbon of the diene that bears the largest HOMO coefficient.

Stereoselectivity:

Endo/Exo Selectivity: Diels-Alder reactions typically favor the formation of the endo product. This preference is attributed to stabilizing secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-bond in the transition state. wikipedia.orglibretexts.org For 2,5-diphenyl-2-cyclopenten-1-one, the phenyl group at C2 and the carbonyl group would orient themselves under the diene in the endo transition state.

Diastereoselectivity: The pre-existing stereocenter at the C5 position exerts significant facial control. The incoming diene will preferentially attack from the face of the cyclopentenone ring that is opposite to the bulky C5-phenyl group to minimize steric clash. This results in a high degree of diastereoselectivity, leading to the formation of a specific diastereomer of the final adduct. Studies on similarly substituted cyclopentadienes have shown that such stereoelectronic effects can effectively control stereoselectivity. acs.orgnih.gov

The rate and selectivity of Diels-Alder reactions involving enones can be significantly enhanced by the use of Lewis acid catalysts. cdnsciencepub.comresearchgate.net A Lewis acid coordinates to the carbonyl oxygen atom of the 2,5-diphenyl-2-cyclopenten-1-one. This coordination increases the electron-withdrawing ability of the carbonyl group, which in turn lowers the energy of the dienophile's LUMO. acs.org The smaller energy gap between the dienophile's LUMO and the diene's HOMO results in a substantial rate acceleration. Furthermore, Lewis acid catalysis often improves both regioselectivity and endo-selectivity. acs.orgrsc.org

| Lewis Acid | Typical Effect on Reaction Rate | Typical Effect on Selectivity |

|---|---|---|

| Aluminum chloride (AlCl₃) | Strong acceleration | High enhancement of endo selectivity |

| Boron trifluoride etherate (BF₃·OEt₂) | Moderate to strong acceleration | Good enhancement of endo selectivity |

| Zinc chloride (ZnCl₂) | Moderate acceleration | Moderate enhancement of selectivity |

| Tin tetrachloride (SnCl₄) | Strong acceleration | High enhancement of endo selectivity |

A modern approach to catalyzing the Diels-Alder reaction involves the use of small organic molecules, a field known as organocatalysis. rsc.orgresearchgate.net For α,β-unsaturated ketones, chiral secondary amines, such as imidazolidinone catalysts (e.g., MacMillan catalysts), are particularly effective.

The catalytic cycle begins with the reversible formation of a covalent bond between the enone and the chiral amine catalyst to form an iminium ion intermediate. This iminium ion is a more activated dienophile than the starting enone, possessing a lower LUMO energy, which accelerates the cycloaddition. The chiral environment provided by the catalyst directs the approach of the diene, allowing for high levels of enantioselectivity in the final product. After the cycloaddition, the catalyst is regenerated through hydrolysis.

The reaction of 2,5-diphenyl-2-cyclopenten-1-one with highly electron-rich dienes, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), is particularly efficient. wikipedia.org Due to the diene's high-energy HOMO, it reacts rapidly with electron-poor dienophiles like the title enone. wikipedia.org These reactions often proceed under mild conditions and exhibit high regioselectivity. beilstein-journals.org The initial cycloadduct formed is a silyl (B83357) enol ether, which upon acidic workup or hydrolysis, eliminates the methoxy (B1213986) group and converts the trimethylsilyloxy group into a ketone, yielding a highly functionalized cyclohexenone derivative. nih.govscispace.com

[2+2] Photocycloaddition Reactions (Photodimerization)

The [2+2] photocycloaddition is a characteristic reaction of enones, leading to the formation of a cyclobutane (B1203170) ring upon exposure to ultraviolet (UV) light. In the case of 2-cyclopenten-1-one, photodimerization can occur, and the stereochemical outcome is of significant interest. Research on the photodimerization of 2-cyclopenten-1-one and its derivatives within a porous metal-organic framework has shown that the reaction can proceed in a highly diastereoselective manner, yielding exclusively head-to-tail anti dimers. rsc.orgresearchgate.net This selectivity is attributed to the spatial constraints imposed by the host framework, which directs the orientation of the reacting molecules. researchgate.net While specific studies on the photodimerization of 2,5-diphenyl-2-cyclopenten-1-one are not extensively documented, it is plausible that it would follow a similar pathway, with the stereochemistry of the resulting cyclobutane dimer being influenced by the steric interactions of the phenyl groups. The reaction is a synthetically useful method for creating cyclobutane ring systems, which can be challenging to access through other synthetic routes. researchgate.netnih.gov

The general mechanism for the photodimerization of enones involves the initial photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. This triplet species can then react with a ground-state enone molecule to form a diradical intermediate, which subsequently collapses to form the cyclobutane ring.

Hetero-Diels–Alder Reactions

The Hetero-Diels–Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. In this reaction, a diene reacts with a heterodienophile, which contains a heteroatom in the dienophile component. While α,β-unsaturated ketones can function as dienophiles in Diels-Alder reactions, their participation in hetero-Diels-Alder reactions is also known. nih.govrsc.orgyoutube.comyoutube.com

In some instances, particularly with the use of organocatalysts, the enone can be converted into a reactive enamine, which then acts as the diene in the cycloaddition with a suitable dienophile. rsc.org For 2-Cyclopenten-1-one, 2,5-diphenyl-, its role as a dienophile would be influenced by the electron-withdrawing nature of the carbonyl group, which activates the double bond for reaction with an electron-rich diene. However, the significant steric bulk of the two phenyl groups at the 2- and 5-positions could hinder the approach of the diene, potentially reducing the reaction's efficiency. While specific examples of 2,5-diphenyl-2-cyclopenten-1-one in hetero-Diels-Alder reactions are not prevalent in the literature, the general principles of this reaction type suggest that its reactivity would be a balance between electronic activation and steric hindrance.

Addition Reactions

Addition reactions to the carbon-carbon double bond of 2-Cyclopenten-1-one, 2,5-diphenyl- are a key aspect of its reactivity, with nucleophilic conjugate addition being a particularly important pathway.

Nucleophilic Conjugate Addition (Michael Reactions)

Nucleophilic conjugate addition, or the Michael reaction, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is widely used in organic synthesis due to its versatility in forming 1,5-dicarbonyl compounds and other valuable structures. masterorganicchemistry.comacs.org A variety of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions. masterorganicchemistry.comyoutube.com

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a protic solvent or during workup, yields the final addition product. masterorganicchemistry.com

Below is a table summarizing representative Michael addition reactions to α,β-unsaturated ketones, which are analogous to the expected reactivity of 2-Cyclopenten-1-one, 2,5-diphenyl-.

| Michael Acceptor | Nucleophile (Michael Donor) | Catalyst/Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Cyclopenten-1-one | Dimethyl malonate | (S)-Ga-Na-BINOL complex | - | (S)-3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)cyclopentan-1-one | 90% (99% ee) nih.govnih.gov |

| Chalcone | Diethyl malonate | Cinchona alkaloid-derived thiourea | Toluene | Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate | High rsc.org |

| α,β-Unsaturated Ketone | Thiophenol | FeCl3 | - | β-Sulfanyl ketone | Good srce.hr |

| α,β-Unsaturated Ketone | Amine | - | Methanol | β-Amino ketone | - youtube.com |

The stereochemistry of the Michael addition is a critical aspect, as the reaction can generate new stereocenters at the α- and β-carbons of the original enone. The addition can proceed through either a syn or anti pathway, leading to different diastereomeric products. While the specific stereochemical outcome for 2,5-diphenyl-2-cyclopenten-1-one is not extensively detailed, studies on related systems provide valuable insights. For instance, the diastereoselective sulfa-Michael addition to cyclobutene (B1205218) derivatives has been shown to proceed via an anti-addition pathway. nih.gov

In the context of cyclohexanone (B45756) systems, the stereochemical outcome of the Michael addition is often dictated by the direction of the nucleophile's attack on the enolate intermediate, which can adopt different conformations such as chair and twist-boat forms. youtube.com The attack from the less sterically hindered face is generally favored. For 2,5-diphenyl-2-cyclopenten-1-one, the bulky phenyl groups would likely play a significant role in directing the incoming nucleophile to the opposite face of the existing substituent at the 5-position, favoring an anti-addition product to minimize steric repulsion.

The rate and equilibrium of a Michael reaction are significantly influenced by the electronic and steric properties of both the Michael acceptor and the nucleophile. For 2-Cyclopenten-1-one, 2,5-diphenyl-, the two phenyl groups have a profound effect on its reactivity.

Baylis–Hillman Reactions

The Baylis–Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine (B1218219). wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is highly atom-economical and produces densely functionalized allylic alcohols. wikipedia.org

The mechanism begins with the conjugate addition of the nucleophilic catalyst to the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde electrophile in an aldol-type reaction. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the final product. nrochemistry.com

However, the Baylis-Hillman reaction is notoriously slow, especially with sterically hindered substrates. wikipedia.org The presence of bulky substituents on the activated alkene can significantly impede the initial nucleophilic attack of the catalyst and the subsequent steps. Given the substantial steric hindrance posed by the two phenyl groups in 2-Cyclopenten-1-one, 2,5-diphenyl-, it is expected to be a poor substrate for the Baylis-Hillman reaction. The reaction rate would likely be prohibitively slow, making this transformation synthetically unviable for this particular compound under standard conditions.

Phosphoniosilylations

Hydrocyanation Procedures

Hydrocyanation is a fundamental process in organic chemistry where hydrogen cyanide (HCN) is added across a double or triple bond of an alkene to form a nitrile. tue.nl This reaction is of significant industrial importance, notably in the production of adiponitrile, a precursor to Nylon-6,6. researchgate.nettue.nl The hydrocyanation of α,β-unsaturated carbonyl compounds, such as 2-Cyclopenten-1-one, 2,5-diphenyl-, typically involves a conjugate addition mechanism. researchgate.net

These reactions can be catalyzed by various means, including Brønsted and Lewis acids, bases, and organocatalysts. researchgate.net Nickel-based catalysts are particularly prevalent, often utilized in industrial processes. researchgate.nettue.nl The mechanism of nickel-catalyzed hydrocyanation generally involves the formation of a nickel-hydride species, which then adds to the alkene. mdpi.com For conjugated systems, the addition can result in both 1,2- and 1,4-addition products. tue.nl The regioselectivity of the reaction can often be controlled by the choice of ligands on the metal catalyst. tue.nl The use of safer surrogates for the highly toxic HCN, such as trimethylsilyl (B98337) cyanide and acetone (B3395972) cyanohydrin, has also been developed. researchgate.net

| Catalyst Type | General Role in Hydrocyanation |

| Brønsted Acids | Protonate the carbonyl group, activating the enone for nucleophilic attack. |

| Lewis Acids | Coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. |

| Bases | Deprotonate HCN to generate the cyanide anion, a potent nucleophile. |

| Nickel Catalysts | Facilitate the addition of HCN via formation of active catalyst-substrate complexes. mdpi.com |

Photochemical Transformations

The photochemical behavior of 2-Cyclopenten-1-one, 2,5-diphenyl- is rich and varied, encompassing dimerization, isomerization, and complex rearrangements.

Photodimerization and Product Isomerization

The photodimerization of cyclic enones like cyclopentenone is a well-established photochemical reaction, typically proceeding via a [2+2] cycloaddition to form a cyclobutane ring. researchgate.net This reaction can be initiated by direct excitation or through the use of a sensitizer. researchgate.net The photodimerization of 2-Cyclopenten-1-one, 2,5-diphenyl- would be expected to yield various stereoisomers of the resulting cyclobutane-containing dimer. The specific isomers formed are dependent on the reaction conditions and the relative orientation of the molecules during the photoaddition.

In related systems, such as the photodimerization of 5-arylpenta-2,4-dienoic acids, the use of a template can control the regioselectivity and diastereoselectivity of the [2+2] cycloaddition. acs.org Similarly, solid-state photodimerization can also lead to high selectivity due to the pre-organization of the reactant molecules in the crystal lattice. nih.gov

Photo-Isomerization Pathways

Photo-isomerization of cyclic enones can lead to deconjugation, where the double bond shifts out of conjugation with the carbonyl group. chemrxiv.org This process can be facilitated by catalytic amounts of Brønsted acids under near-UV irradiation. chemrxiv.org For 2-Cyclopenten-1-one, 2,5-diphenyl-, a potential photo-isomerization pathway could involve the formation of an exocyclic double bond, leading to a β,γ-unsaturated ketone. The mechanism is proposed to involve sequential hydrogen atom transfer (HAT) and reverse-HAT processes, with the solvent playing a crucial mediating role. chemrxiv.org

In a different system, the photoisomerization of (cyanomethylene)cyclopropane was found to yield 1-cyano-2-methylenecyclopropane, a rearrangement confirmed by both experimental and computational studies. nih.gov This highlights the potential for complex skeletal rearrangements under photochemical conditions.

Di-π-Methane Rearrangements in Related Systems

The di-π-methane rearrangement is a photochemical reaction of molecules containing two π-systems separated by a saturated carbon atom. wikipedia.orgscribd.com This rearrangement leads to the formation of an ene- or aryl-substituted cyclopropane. scribd.com While 2-Cyclopenten-1-one, 2,5-diphenyl- does not strictly fit the structural requirement for a classical di-π-methane rearrangement, related systems provide insight into this type of photochemical transformation.

For instance, the photolysis of barrelene to semibullvalene is a classic example of the di-π-methane rearrangement. wikipedia.orgscribd.com The reaction's success can depend on the multiplicity of the excited state. wikipedia.org In acyclic dienes, triplet excited states often undergo free rotation, which can short-circuit the di-π-methane process, making the singlet excited state the productive pathway. wikipedia.org Conversely, in rigid cyclic systems like barrelene, the triplet state is required for the rearrangement to occur. wikipedia.org

Role of Triplet and Singlet Excited States in Photoreactions

The outcome of photochemical reactions is intimately linked to the nature of the excited state involved, whether it be a singlet or a triplet state. youtube.com A Jablonski diagram is often used to illustrate the various photophysical processes, including absorption, fluorescence, phosphorescence, intersystem crossing, and internal conversion. doorsteptutor.com

Singlet State (S₁): In a singlet excited state, the electron spins are paired (antiparallel). youtube.com Reactions from the singlet state are often stereospecific.

Triplet State (T₁): In a triplet excited state, the electron spins are unpaired (parallel). youtube.com Triplet states are often lower in energy than the corresponding singlet states and have longer lifetimes. Reactions from the triplet state can involve diradical intermediates.

In many photochemical reactions, the initially formed singlet excited state can undergo intersystem crossing (ISC) to the corresponding triplet state. nih.gov The efficiency of this process can influence the reaction pathway. For example, in the di-π-methane rearrangement of acyclic dienes, the singlet state is typically the reactive state, while for some cyclic systems, the triplet state is required. wikipedia.org The presence of oxygen can also influence the populations of excited states, potentially enhancing the formation of triplet states. nih.gov In some cases, a "phantom" n,π* triplet state can play a crucial role in directing the reactivity down a triplet pathway. nih.gov The interplay between singlet and triplet states is a key factor in determining the products and efficiency of the photoreactions of compounds like 2-Cyclopenten-1-one, 2,5-diphenyl-.

| Excited State | Spin Configuration | Typical Lifetime | Role in Photoreactions of Enones |

| Singlet (S₁) | Paired (antiparallel) | Nanoseconds | Can lead to concerted cycloadditions or rapid isomerization. |

| Triplet (T₁) | Unpaired (parallel) | Microseconds to seconds | Often involved in stepwise reactions via diradical intermediates, such as some cycloadditions and rearrangements. wikipedia.org |

Quenching Studies to Elucidate Excited State Mechanisms

The photochemistry of α,β-unsaturated ketones, or enones, is a well-studied field, with reactions often proceeding through excited singlet or triplet states. For diaryl-substituted cyclopentenones, the presence of aromatic rings introduces additional complexity, including the potential for internal charge transfer (ICT) states. wikipedia.org Upon irradiation with UV light, 2,5-diphenyl-2-cyclopenten-1-one is expected to be promoted to an excited singlet state (S₁). This state can then undergo intersystem crossing (ISC) to form a lower-energy triplet state (T₁). These excited states are the primary initiators of photochemical reactions.

Quenching studies are instrumental in determining which excited state is responsible for a particular photoreaction. By introducing a known quencher, a molecule that can accept energy from the excited state of the cyclopentenone and return it to its ground state without chemical reaction, the course of the reaction can be altered. If a reaction is inhibited by a triplet quencher, it provides strong evidence for a triplet-mediated mechanism.

Molecular oxygen is a well-known triplet quencher. If a photochemical reaction of 2,5-diphenyl-2-cyclopenten-1-one proceeds efficiently in a deoxygenated solution but is significantly slower or fails to occur in the presence of oxygen, it would imply the involvement of a triplet excited state. Conversely, if the reaction efficiency is unaffected by oxygen, a singlet state mechanism is more likely.

Studies on structurally similar diarylidene-cyclopentanone dyes have shown that the lowest energy excitation often has a significant internal charge transfer character, where electron density shifts from an electron-donating part of the molecule to an electron-accepting part. wikipedia.org For 2,5-diphenyl-2-cyclopenten-1-one, one phenyl group acts as a donor and the enone system as an acceptor. The competition between internal conversion (non-radiative decay to the ground state) and intersystem crossing to the triplet state is a key factor in its photophysical behavior. wikipedia.org Quenching experiments could precisely map these decay pathways.

Reductions and Oxidations of the Cyclopentenone Core

The 2,5-diphenyl-2-cyclopenten-1-one molecule possesses two primary sites for redox reactions: the carbon-carbon double bond and the ketone functional group. The specific outcome of a reduction or oxidation reaction is highly dependent on the reagents and conditions employed.

Reductions: The reduction of α,β-unsaturated ketones can lead to several products. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) typically reduce the carbonyl group to a hydroxyl group, yielding an allylic alcohol. youtube.comuniversityofgalway.ie This 1,2-addition product, 2,5-diphenyl-2-cyclopenten-1-ol, retains the carbon-carbon double bond.

Catalytic hydrogenation, on the other hand, can lead to the reduction of the carbon-carbon double bond (conjugate addition), the carbonyl group, or both. tcichemicals.comnih.gov The choice of catalyst and reaction conditions determines the selectivity. For instance, using a catalyst like palladium on carbon (Pd/C) often favors the reduction of the alkene, leading to 2,5-diphenylcyclopentanone. tcichemicals.com If the reaction is allowed to proceed further or under more forcing conditions, both the alkene and the ketone can be reduced to yield 2,5-diphenylcyclopentanol.

| Reagent | Typical Product(s) | Type of Reduction |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2,5-diphenyl-2-cyclopenten-1-ol | 1,2-Reduction (Carbonyl) |

| Sodium Borohydride (NaBH₄) | 2,5-diphenyl-2-cyclopenten-1-ol and/or 2,5-diphenylcyclopentanone | 1,2- and/or 1,4-Reduction |

| H₂, Palladium on Carbon (Pd/C) | 2,5-diphenylcyclopentanone | 1,4-Reduction (Alkene) |

| H₂, Platinum Oxide (PtO₂) | 2,5-diphenylcyclopentanol | Full Reduction (Alkene and Carbonyl) |

Oxidations: The electron-rich carbon-carbon double bond of the cyclopentenone core is susceptible to oxidation, particularly epoxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. youtube.comyoutube.com The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond, forming an epoxide ring. youtube.com This would yield 2,5-diphenyl-2,3-epoxycyclopentan-1-one. The stereochemistry of the resulting epoxide is influenced by the phenyl substituents. The epoxide can then be subjected to further reactions, such as acid-catalyzed ring-opening to form diols. youtube.com

| Reagent | Typical Product | Type of Oxidation |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | 2,5-diphenyl-2,3-epoxycyclopentan-1-one | Epoxidation |

| Osmium Tetroxide (OsO₄) followed by NaHSO₃ | 2,3-dihydroxy-2,5-diphenylcyclopentan-1-one | Syn-dihydroxylation |

Substitution Reactions on the Phenyl Moieties and Cyclopentenone Ring

The phenyl groups attached to the cyclopentenone ring are arenas for electrophilic aromatic substitution reactions. wikipedia.org However, the reactivity of each ring is differentially influenced by the electron-withdrawing nature of the α,β-unsaturated ketone system.

The C5-phenyl group is attached to an sp³-hybridized carbon and is thus less electronically perturbed by the enone system. It would be expected to undergo typical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, directing incoming electrophiles to the ortho and para positions.

In contrast, the C2-phenyl group is directly conjugated with the electron-withdrawing carbonyl group. This conjugation deactivates the ring towards electrophilic attack. Any substitution that does occur would be directed primarily to the meta position.

Substitution can also potentially occur on the cyclopentenone ring itself, for instance, at the α-carbon (C3) via an enolate intermediate under basic conditions. However, such reactions are less common for this type of substituted enone.

Rearrangement Processes

The retro-Diels-Alder reaction is a pericyclic process that is the microscopic reverse of the Diels-Alder cycloaddition. google.com It is typically initiated by heat and results in the fragmentation of a cyclohexene-type structure into a diene and a dienophile. While not a reaction of 2,5-diphenyl-2-cyclopenten-1-one itself, this process is highly relevant to the synthesis of complex cyclic systems. In principle, a more complex polycyclic adduct could be designed to undergo a retro-Diels-Alder reaction to release 2,5-diphenyl-2-cyclopenten-1-one as one of the products.

For example, a hypothetical bicyclic precursor could be synthesized via a Diels-Alder reaction and then, upon heating, fragment to yield the target cyclopentenone and a stable, volatile molecule like carbon dioxide or nitrogen, which would drive the reaction to completion. google.com This strategy is a powerful tool in organic synthesis for creating substituted cyclopentenones that might be difficult to access through other routes. nih.gov

The double bond within the cyclopentenone ring is not necessarily fixed at the C2-C3 position. Under either acidic or basic conditions, it can migrate to the C3-C4 position, resulting in the β,γ-unsaturated isomer, 3,5-diphenyl-3-cyclopenten-1-one. This isomerization is an equilibrium process.

Acid-Catalyzed Isomerization: In the presence of a strong acid, the carbonyl oxygen can be protonated. This enhances the electrophilicity of the carbonyl carbon and facilitates the formation of an enol intermediate. Deprotonation of the hydroxyl group and reprotonation at the α-carbon (C2) can lead to the isomerized product. youtube.com The driving force for the equilibrium between the α,β- and β,γ-unsaturated isomers depends on the substitution pattern and the relative thermodynamic stabilities of the two isomers.

Base-Catalyzed Isomerization: Under basic conditions, a proton can be abstracted from the C4 position to form a resonance-stabilized enolate. Protonation of this enolate at the C2 position will regenerate the starting material, while protonation at the C4 position will yield the β,γ-unsaturated isomer.

The interconversion between these isomers is a key consideration in reactions involving substituted cyclopentenones, as the position of the double bond dictates the subsequent reactivity of the molecule.

Advanced Spectroscopic Analysis and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Cyclopenten-1-one (B42074), 2,5-diphenyl-, both ¹H and ¹³C NMR, along with dynamic NMR techniques, provide crucial insights into its static and dynamic structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentenone ring and the two phenyl groups. The aromatic protons of the two phenyl groups would likely appear as complex multiplets in the range of δ 7.0-8.0 ppm. The vinyl proton at the C-3 position is anticipated to resonate downfield due to its proximity to the carbonyl group. The protons on the C-4 and C-5 carbons would exhibit characteristic splitting patterns depending on their stereochemical relationship.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon (C-1) is expected to have a chemical shift in the downfield region, typically around δ 200-210 ppm. The olefinic carbons (C-2 and C-3) would appear in the range of δ 130-170 ppm. The aliphatic carbons of the cyclopentenone ring (C-4 and C-5) will be found further upfield. The distinct carbons of the two phenyl rings will also be observable in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Cyclopenten-1-one, 2,5-diphenyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C1) | - | ~209 |

| =C-Ph (C2) | - | ~165 |

| =CH (C3) | ~7.8 | ~135 |

| CH₂ (C4) | ~2.5-3.0 | ~35 |

| CH-Ph (C5) | ~4.0-4.5 | ~50 |

| Phenyl C | ~7.2-7.8 | ~125-140 |

Note: The predicted values are based on data from analogous compounds and general spectroscopic principles.